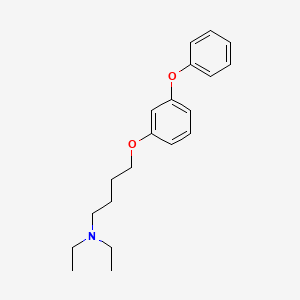
N,N-diethyl-4-(3-phenoxyphenoxy)-1-butanamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N,N-diethyl-4-(3-phenoxyphenoxy)-1-butanamine, also known as WB4101, is a selective antagonist of the α1-adrenergic receptor. This compound has been widely used in scientific research to investigate the role of α1-adrenergic receptors in various physiological and pathological processes.
作用機序
N,N-diethyl-4-(3-phenoxyphenoxy)-1-butanamine selectively binds to and inhibits the activity of α1-adrenergic receptors, which are G protein-coupled receptors that are widely distributed throughout the body. There are three subtypes of α1-adrenergic receptors (α1A, α1B, and α1D), and this compound has been shown to be a selective antagonist of the α1A subtype. By inhibiting the activity of α1-adrenergic receptors, this compound can block the effects of the endogenous ligands norepinephrine and epinephrine, which normally activate these receptors and stimulate various physiological responses.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound depend on the specific tissue or organ system being studied. In general, however, this compound has been shown to reduce smooth muscle contraction, lower blood pressure, and decrease cardiac contractility. These effects are consistent with the known functions of α1-adrenergic receptors in these tissues. In addition, this compound has been shown to inhibit the growth and proliferation of prostate cancer cells, suggesting a potential therapeutic use for this compound.
実験室実験の利点と制限
One advantage of using N,N-diethyl-4-(3-phenoxyphenoxy)-1-butanamine in lab experiments is its selectivity for the α1A subtype of α1-adrenergic receptors. This allows researchers to specifically target this receptor subtype and study its effects without interfering with the activity of other receptor subtypes. However, one limitation of using this compound is its relatively low potency compared to other α1-adrenergic receptor antagonists. This can make it more difficult to achieve complete inhibition of receptor activity at lower concentrations of the compound.
将来の方向性
There are several future directions for research on N,N-diethyl-4-(3-phenoxyphenoxy)-1-butanamine. One area of interest is the use of this compound as a potential therapeutic agent for the treatment of hypertension and other cardiovascular diseases. Another area of interest is the investigation of the role of α1-adrenergic receptors in the development and progression of cancer, and the potential use of this compound as a cancer therapy. Additionally, further research is needed to better understand the mechanism of action of this compound and its effects on different tissues and organ systems.
合成法
The synthesis of N,N-diethyl-4-(3-phenoxyphenoxy)-1-butanamine involves several steps, starting with the reaction of 3-phenoxyphenol with ethyl bromoacetate to form ethyl 3-phenoxyphenylacetate. This intermediate is then reacted with diethylamine to form this compound. The overall yield of this synthesis method is around 30%.
科学的研究の応用
N,N-diethyl-4-(3-phenoxyphenoxy)-1-butanamine has been used extensively in scientific research to investigate the role of α1-adrenergic receptors in various physiological and pathological processes. For example, it has been used to study the effects of α1-adrenergic receptor antagonism on blood pressure regulation, cardiac function, and smooth muscle contraction. In addition, this compound has been used to investigate the role of α1-adrenergic receptors in the development and progression of certain diseases, such as hypertension and prostate cancer.
特性
IUPAC Name |
N,N-diethyl-4-(3-phenoxyphenoxy)butan-1-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27NO2/c1-3-21(4-2)15-8-9-16-22-19-13-10-14-20(17-19)23-18-11-6-5-7-12-18/h5-7,10-14,17H,3-4,8-9,15-16H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RALNPUVJSSSNOO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCCCOC1=CC(=CC=C1)OC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-{[2,5-dimethyl-1-(2-methyl-4-nitrophenyl)-1H-pyrrol-3-yl]methylene}-1-(4-fluorophenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5027657.png)
![4-chloro-3-ethoxy-N-[2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl]benzenesulfonamide](/img/structure/B5027658.png)
![N-{[3-(2-fluorobenzyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methyl-2-phenylethanamine](/img/structure/B5027662.png)


![N~2~-1,3-benzodioxol-5-yl-N~1~-[2-(1-cyclohexen-1-yl)ethyl]-N~2~-(methylsulfonyl)glycinamide](/img/structure/B5027677.png)

![N-(3-chloro-4-methoxyphenyl)-2-[(6-methyl-4-pyrimidinyl)thio]butanamide](/img/structure/B5027691.png)
![3-[2-hydroxy-3-(4-methoxyphenoxy)propyl]-2-isopropyl-1-methyl-1H-3,1-benzimidazol-3-ium iodide](/img/structure/B5027698.png)
![5-[4-(diethylamino)benzylidene]-1,3-bis(4-methylphenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5027702.png)

![4-{3-[(3,4-dimethylphenyl)amino]-1-piperidinyl}-4-oxo-1-phenyl-1-butanone](/img/structure/B5027725.png)
![1-[1-(2-naphthylmethyl)-1H-benzimidazol-2-yl]ethanol](/img/structure/B5027738.png)
![2-nitro-2-[phenyl(4-propylphenyl)methyl]-1H-indene-1,3(2H)-dione](/img/structure/B5027754.png)